1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their medicinal properties. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the synthesis of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenol with β-keto esters in the presence of a strong acid catalyst.
The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where the coumarin derivative is reacted with piperidine in the presence of a suitable base. The final step involves the acetylation of the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with various molecular targets. The coumarin core can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin: The parent compound from which many derivatives are synthesized.
Uniqueness
1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is unique due to the presence of both the coumarin and piperidine moieties. This combination can result in enhanced biological activity and selectivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H19ClN2O5 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN2O5/c1-9-11-6-13(19)14(22)8-15(11)26-18(25)12(9)7-16(23)21-4-2-10(3-5-21)17(20)24/h6,8,10,22H,2-5,7H2,1H3,(H2,20,24) |
InChI Key |
XFYZFVDDYPBOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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